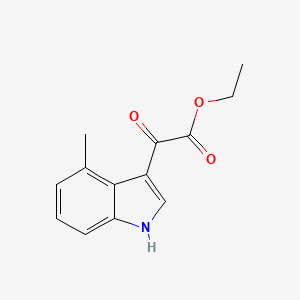
Ethyl 2-(4-Methyl-3-indolyl)-2-oxoacetate
Cat. No. B8815933
M. Wt: 231.25 g/mol
InChI Key: FPZWUELKYBKBLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07544685B2
Procedure details


A mixture of 4-methyl-1H-indole (15.7 g, 0.12 mol), diethyl ether (300 mL) and tetrahydrofuran (300 mL) was stirred at room temperature. To this solution was added oxalyl chloride (22.8 g, 0.18 mol) drop wise. The resulting solution was stirred at room temperature for 16 h. Ethanol (100 mL) was added, and the mixture was stirred for 5 min. Triethylamine (100 mL) was added under cooling (20-30° C.) and then ice (200 mL) and brine (1 L). The aqueous phase was extracted with ethyl acetate, and the combined organic phase was washed with brine, dried (MgSO4) and concentrated in vacuo. The solid compound formed was stirred with diethyl ether, collected by filtration and dried in vacuo to give ethyl (4-methyl-1H-indol-3-yl)-oxo-acetate (22.5 g). This compound was dissolved in tetrahydrofuran (250 mL) and subsequently added to lithium aluminium hydride (13 g, 0.35 mol) in tetrahydrofuran (500 mL). The resulting mixture was boiled under reflux for 1 h and then quenched with water (50 mL). The mixture was filtered, and the mother liquor was concentrated in vacuo. The residue was purified by flash chromatography (ethyl acetate/heptane 50:50) and subsequently crystallised from ethyl acetate to give 2-(4-methyl-1H-indol-3-yl)ethanol (14.4 g, 85%). To a mixture of 2-(4-methyl-1H-indol-3-yl)ethanol (14.4 g, 0.08 mol), borane trimethylamine complex (64 g, 0.88 mol) and 1,4-dioxane (500 mL) was added 37% aqueous HCl (55 mL), and the resulting mixture was stirred at room temperature for 16 h. The mixture was boiled under reflux for 1.5 h. 6 M aqueous HCl (260 mL) was added, and 300 mL of 1,4-dioxane/water was removed by distillation. The aqueous phase was cooled to 20° C. and then made alkaline by the use of 28% aqueous sodium hydroxide. The aqueous phase was added brine (500 mL) and extracted with ethyl acetate. The combined organic phase was washed with brine, dried (MgSO4) and concentrated in vacuo. The residue was purified by flash chromatography (ethyl acetate) to give the title compound (12.5 g, 86%).




[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Three

Name
brine
Quantity
1 L
Type
solvent
Reaction Step Four




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.[O:11]1CC[CH2:13][CH2:12]1.[C:16](Cl)(=[O:20])[C:17](Cl)=[O:18]>[Cl-].[Na+].O.C(OCC)C.C(N(CC)CC)C.C(O)C>[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4]([C:16](=[O:20])[C:17]([O:11][CH2:12][CH3:13])=[O:18])=[CH:5][NH:6]2 |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15.7 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C2C=CNC2=CC=C1
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
22.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
brine
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Six
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Step Seven
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting solution was stirred at room temperature for 16 h
|
|
Duration
|
16 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 5 min
|
|
Duration
|
5 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under cooling (20-30° C.)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic phase was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid compound formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C2C(=CNC2=CC=C1)C(C(=O)OCC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 22.5 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
